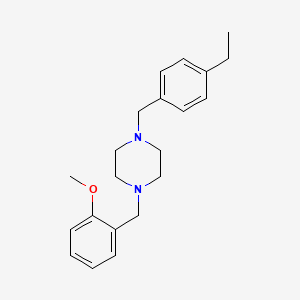
N-1-adamantylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantylsuccinamide is a chemical compound that is widely used in scientific research applications due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. The compound is also known as N-(1-adamantyl)succinamic acid or N-(1-adamantyl)succinimide.
Mecanismo De Acción
The mechanism of action of N-1-adamantylsuccinamide involves the modulation of ion channels and receptors. The compound binds to the allosteric site of the ion channels and receptors, causing a conformational change that alters their activity. For example, this compound has been shown to enhance the activity of the NMDA receptor by increasing the open probability of the channel. The compound has also been shown to inhibit the activity of the Kv channel by reducing the rate of channel opening.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. The compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantylsuccinamide has several advantages for lab experiments. It is a highly specific modulator of ion channels and receptors, which makes it useful for studying the function of these proteins. The compound is also relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of this compound. The compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. In addition, the compound can be toxic at high concentrations, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of N-1-adamantylsuccinamide. One area of interest is the development of more potent and selective modulators of ion channels and receptors. Another area of interest is the investigation of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-1-adamantylsuccinamide involves the reaction of 1-adamantylamine with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, and a solvent, such as dichloromethane or ethyl acetate. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-1-adamantylsuccinamide is widely used in scientific research as a modulator of ion channels and receptors. It has been shown to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, the γ-aminobutyric acid (GABA) receptor, and the voltage-gated potassium (Kv) channel. The compound has also been used in studies of synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N'-(1-adamantyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c15-12(17)1-2-13(18)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUVTPXVYYJUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)



![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)



![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)


